N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features multiple functional groups, including amides, ketones, and aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3,4-dimethylaniline, benzofuran derivatives, and acetic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including potential therapeutic applications.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuran derivatives, pyrimidine-based compounds, and amides with comparable structures.
Uniqueness
What sets N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N3O4/c1-18-12-13-21(16-19(18)2)29-24(32)17-31-25-22-10-6-7-11-23(22)35-26(25)27(33)30(28(31)34)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
HEAGVARDYKVCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)C |
Origin of Product |
United States |
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